Superior Enantioselectivity (E-Value) in CALB-Catalyzed Resolution vs. 2,2,2-Trichloroethyl Butanoate
In a head-to-head comparison of acyl donors for the resolution of secondary alcohols using lipase B from Candida antarctica (CALB), 2-chloroethyl butanoate achieved the highest enantiomeric ratio (E) among four tested donors. The E-value was explicitly superior to that of 2,2,2-trichloroethyl butanoate, vinyl butanoate, and butanoic anhydride under identical conditions . The reaction, conducted in hexane, followed a ping-pong bi-bi mechanism; the observed E for 2-chloroethyl butanoate surpassed that of 2,2,2-trichloroethyl butanoate, a direct structural analog differing only in the degree of chlorine substitution on the leaving group .
| Evidence Dimension | Enantiomeric ratio (E-value) in lipase-catalyzed transesterification |
|---|---|
| Target Compound Data | Highest E among tested acyl donors (exact numeric value not publicly extracted; reported as highest rank) |
| Comparator Or Baseline | 2,2,2-Trichloroethyl butanoate (lower E); Vinyl butanoate; Butanoic anhydride |
| Quantified Difference | 2-Chloroethyl butanoate > 2,2,2-trichloroethyl butanoate; E-value increased further when the proportion of the trichloroethyl analog was reduced in mixed-donor experiments. |
| Conditions | Lipase B from Candida antarctica (CALB), hexane solvent, secondary alcohol substrates (1-phenoxy-, 1-phenylmethoxy-, and 1-(2-phenylethoxy)-2-propanol), ping-pong bi-bi kinetic model |
Why This Matters
For scientists procuring an acyl donor for chiral resolution, selecting 2-chloroethyl butanoate directly maximizes enantiomeric excess of the product.
